

# Application Note: Quantitative Analysis of Propyl Octanoate in Wine Samples

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## Compound of Interest

Compound Name: *Propyl octanoate*

Cat. No.: *B1197341*

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Target Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.

Abstract: This application note details a robust and validated method for the quantitative analysis of **propyl octanoate** in wine samples. **Propyl octanoate** is an important ester that contributes to the fruity and floral aroma profile of wine. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique known for its sensitivity, accuracy, and minimal sample preparation requirements.[1][2] This method is suitable for the routine analysis of wine to monitor fermentation processes, assess quality, and ensure product consistency.

## Principle of the Method

The quantitative analysis is based on the equilibrium-driven extraction of volatile organic compounds (VOCs) from the headspace of a wine sample onto a coated silica fiber (SPME).[1][3] The sample, fortified with an internal standard, is gently heated and agitated to facilitate the release of analytes into the headspace. After a defined extraction time, the SPME fiber, containing the concentrated analytes, is transferred to the hot injector of a gas chromatograph. The analytes are thermally desorbed, separated on a capillary column, and subsequently detected and quantified by a mass spectrometer.[2] Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in extraction efficiency.[4]

## Experimental Protocols

### Reagents and Materials

- **Propyl Octanoate** Standard: Purity >99%
- Internal Standard (IS): Ethyl nonanoate or a deuterated analog like ethyl-d5 octanoate.[\[5\]](#)[\[6\]](#)
- Model Wine Solution: 12% (v/v) ethanol in deionized water, adjusted to pH 3.5 with tartaric acid.
- Sodium Chloride (NaCl): Analytical grade, baked at 120°C for 4 hours before use to remove volatile impurities.
- Wine Samples: Commercial or experimental red and white wines.
- SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[\[7\]](#)[\[8\]](#)
- Vials: 20 mL clear glass headspace vials with PTFE/silicone septa screw caps.

### Instrumentation

- Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
- Autosampler: CTC-PAL3 or similar, capable of performing automated SPME extraction and injection.[\[9\]](#)

### Preparation of Standards

- Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of **propyl octanoate** and dissolve in 100 mL of pure ethanol.
- Internal Standard Stock Solution (100 mg/L): Prepare a 100 mg/L stock solution of the selected internal standard (e.g., ethyl nonanoate) in pure ethanol.
- Calibration Standards: Prepare a series of calibration standards by spiking the model wine solution with appropriate volumes of the stock standard solution to achieve concentrations

ranging from 1 µg/L to 500 µg/L. Add a constant concentration of the internal standard (e.g., 50 µg/L) to each calibration standard.

## Sample Preparation and HS-SPME Procedure

- Pipette 8 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.<sup>[5]</sup>
- Add 1 g of NaCl to the vial.
- Spike the sample with the internal standard solution to reach a final concentration of 50 µg/L.
- Immediately seal the vial with the screw cap.
- Place the vial in the autosampler tray. The sample is then incubated at 40°C for 10 minutes with agitation (250 rpm).<sup>[3][10]</sup>
- Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.<sup>[7][10]</sup>
- After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

## GC-MS Conditions

- Injector: 250°C, splitless mode for 4 minutes.<sup>[9]</sup>
- SPME Fiber Desorption Time: 4 minutes.<sup>[9]</sup>
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.<sup>[9]</sup>
- Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 4 minutes.
  - Ramp 1: Increase to 100°C at 2°C/min.
  - Ramp 2: Increase to 170°C at 2.5°C/min.

- Ramp 3: Increase to 250°C at 20°C/min, hold for 1 minute.[\[9\]](#)
- MS Transfer Line Temperature: 250°C.[\[9\]](#)
- Ion Source Temperature: 250°C.[\[9\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
  - **Propyl Octanoate**: Monitor characteristic ions (e.g., m/z 88, 115, 130).
  - Internal Standard (Ethyl Nonanoate): Monitor characteristic ions (e.g., m/z 88, 101, 127).
  - Note: A preliminary analysis in full scan mode (m/z 35-350) should be performed to confirm retention times and select appropriate ions.

## Data Presentation

### Method Validation Summary

The analytical method should be validated to ensure reliability. The following table summarizes typical performance characteristics for the analysis of esters in wine using HS-SPME-GC-MS.

Parameter	Typical Value	Reference
Linearity ( $R^2$ )	> 0.99	<a href="#">[11]</a>
Limit of Detection (LOD)	0.4 ng/L - 4 µg/L	<a href="#">[5]</a> <a href="#">[8]</a>
Limit of Quantification (LOQ)	1.0 ng/L - 10 µg/L	<a href="#">[5]</a> <a href="#">[8]</a>
Repeatability (RSD%)	< 15%	<a href="#">[5]</a> <a href="#">[8]</a>
Accuracy/Recovery	85 - 115%	<a href="#">[11]</a>

### Sample Analysis Data

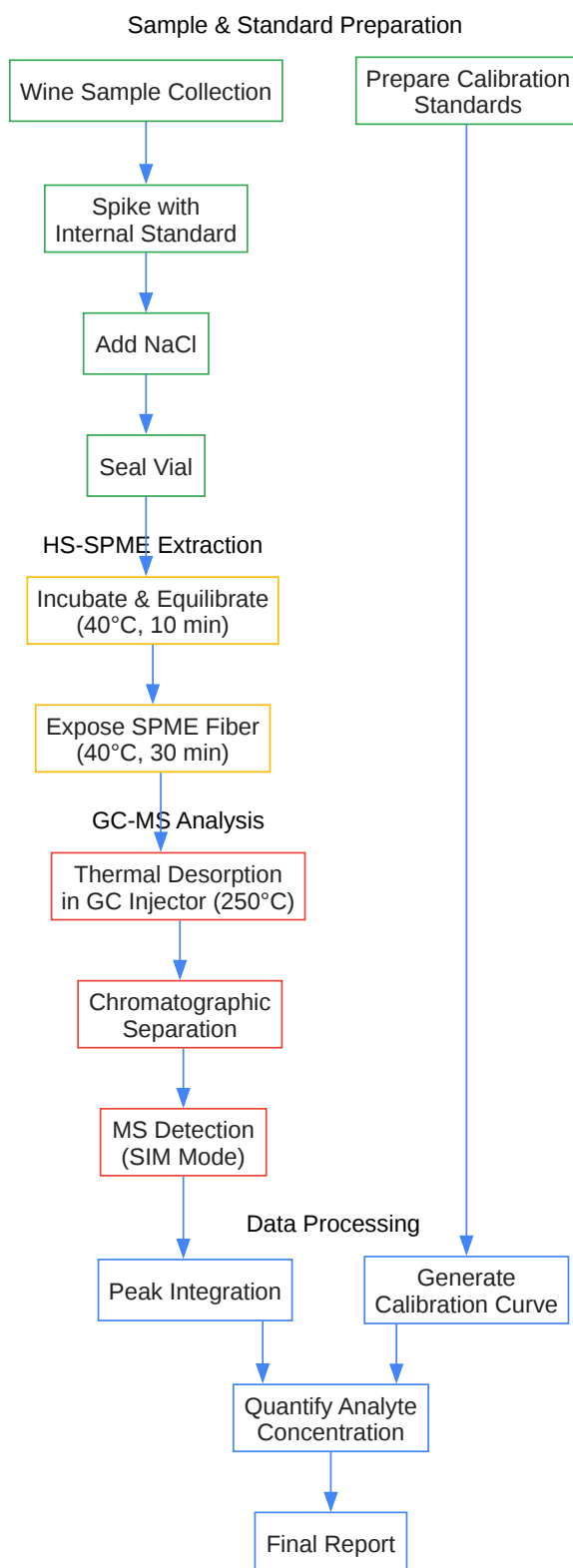
The following table presents hypothetical quantitative results for **propyl octanoate** and other representative esters in different wine samples, illustrating the typical data output from this

protocol. Concentrations are often reported in  $\mu\text{g/L}$ .

Compound	Chardonnay ( $\mu\text{g/L}$ )	Sauvignon Blanc ( $\mu\text{g/L}$ )	Cabernet Sauvignon ( $\mu\text{g/L}$ )	Odor Contribution
Propyl Octanoate	Quantified Value	Quantified Value	Quantified Value	Fruity, Pear, Floral
Ethyl Hexanoate	150	210	180	Green Apple, Fruity[12]
Ethyl Octanoate	450	600	510	Fruity, Apricot, Brandy[12][13]
Isoamyl Acetate	1200	950	800	Banana, Fruity[6][12]

## Mandatory Visualization: Experimental Workflow

The logical workflow for the quantitative analysis of **propyl octanoate** in wine is depicted below.



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Caption: Workflow for HS-SPME-GC-MS analysis of **propyl octanoate**.

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